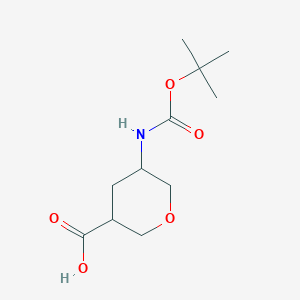
4,4-Difluoro-1-methylpyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluoro-1-methylpyrrolidin-3-ol is a chemical compound with the molecular formula C₅H₉F₂NO and a molecular weight of 137.13 g/mol . This compound is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a pyrrolidine ring, making it a unique structure in the realm of organic chemistry.
Preparation Methods
The synthesis of 4,4-Difluoro-1-methylpyrrolidin-3-ol involves several steps, typically starting with the preparation of the pyrrolidine ring followed by the introduction of fluorine atoms and the hydroxyl group. One common synthetic route includes:
Step 1: Formation of the pyrrolidine ring through cyclization reactions.
Step 2: Introduction of fluorine atoms via fluorination reactions using reagents like .
Step 3: Hydroxylation to introduce the hydroxyl group, often using oxidizing agents .
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4,4-Difluoro-1-methylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4-Difluoro-1-methylpyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-methylpyrrolidin-3-ol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
4,4-Difluoro-1-methylpyrrolidin-3-ol can be compared with other fluorinated pyrrolidines, such as:
- 4-Fluoro-1-methylpyrrolidin-3-ol
- 4,4-Difluoro-1-ethylpyrrolidin-3-ol
These compounds share similar structures but differ in the number and position of fluorine atoms or other substituents. The unique combination of two fluorine atoms and a hydroxyl group in this compound provides distinct chemical and biological properties .
Properties
IUPAC Name |
4,4-difluoro-1-methylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO/c1-8-2-4(9)5(6,7)3-8/h4,9H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYKAQBZBXSNBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C1)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-8-chloro-imidazo[1,2-a]pyridine](/img/structure/B8011391.png)


![3-Bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid](/img/structure/B8011404.png)



![3-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B8011430.png)
![2-Benzyl-7-chloro-1,2,3,4-tetrahydro-[2,6]naphthyridine](/img/structure/B8011443.png)


![2-[(3S,4R)-1-Tert-butoxycarbonyl-4-hydroxy-3-piperidyl]acetic acid](/img/structure/B8011470.png)
![2-[Trans-1-[(tert-butoxy)carbonyl]-3-hydroxypiperidin-4-yl]acetic acid](/img/structure/B8011472.png)
